molecular formula C8H4BrClN2 B15329770 7-Bromo-6-chloroquinazoline

7-Bromo-6-chloroquinazoline

Cat. No.: B15329770
M. Wt: 243.49 g/mol
InChI Key: CINVDPMTQBCSFE-UHFFFAOYSA-N
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Description

7-Bromo-6-chloroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the quinazoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 6-chloroquinazoline with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-chloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines, which can have enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloroquinazoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism may vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-6-chloroquinazoline is unique due to its specific halogenation pattern, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

7-bromo-6-chloroquinazoline

InChI

InChI=1S/C8H4BrClN2/c9-6-2-8-5(1-7(6)10)3-11-4-12-8/h1-4H

InChI Key

CINVDPMTQBCSFE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NC2=CC(=C1Cl)Br

Origin of Product

United States

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